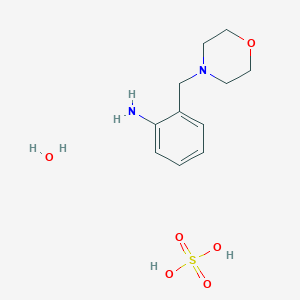

2-(Morpholin-4-ylmethyl)aniline sulfate hydrate

Descripción general

Descripción

“2-(Morpholin-4-ylmethyl)aniline sulfate hydrate” is a chemical compound with the CAS Number: 1262983-79-8 . It has a molecular weight of 308.36 and its IUPAC name is 2-(morpholinomethyl)aniline sulfate hydrate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H16N2O.H2O4S.H2O/c12-11-4-2-1-3-10(11)9-13-5-7-14-8-6-13;1-5(2,3)4;/h1-4H,5-9,12H2;(H2,1,2,3,4);1H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a solid at room temperature .Aplicaciones Científicas De Investigación

Inhibitors of Src Kinase Activity

Research by Boschelli et al. (2001) identified compounds, including those with morpholin-4-ylmethyl groups, as potent inhibitors of Src kinase activity. These compounds demonstrated significant inhibition of both Src kinase activity and Src-mediated cell proliferation.

Metal Halide Complexes

In a study conducted by Venkappayya & Brown (1974), metal(II) halide complexes of morpholine-4-thiocarbonic acid anilide were prepared and characterized. These complexes showed notable reactions in various conductance and spectroscopic techniques.

Synthesis of Pyrrolquinolone

Dorow et al. (2006) developed an efficient synthesis of a compound with a morpholin-4-ylmethyl group, which was significant for its reasonable synthesis length and solubility of intermediates. This compound is detailed in their study on Organic Process Research & Development.

Antimicrobial Activity

Subhash & Bhaskar (2020) synthesized and evaluated a series of novel aniline derivatives, including those with morpholin-4-ylmethyl groups, for their in vitro antimicrobial activity. The findings, published in the Russian Journal of Organic Chemistry, highlighted the significant activity of some derivatives against bacterial and fungal strains.

Synthesis of Butan-4-olides

Mesropyan et al. (2010) synthesized functionally substituted butan-4-olides using reactions of diethyl (2-morpholinoethyl) malonate. This work, published in the Russian Journal of Organic Chemistry, contributes to the understanding of morpholine derivatives in chemical syntheses.

Production of Morpholine

Jiang, Wang, and Xu (2013) used bipolar membrane electrodialysis to convert Mp sulfate into morpholine in an environmentally friendly manner. Their study, available on Separation and Purification Technology, showed high efficiency with low energy consumption.

Safety And Hazards

Propiedades

IUPAC Name |

2-(morpholin-4-ylmethyl)aniline;sulfuric acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.H2O4S.H2O/c12-11-4-2-1-3-10(11)9-13-5-7-14-8-6-13;1-5(2,3)4;/h1-4H,5-9,12H2;(H2,1,2,3,4);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAPDBLWAYLKUGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=CC=C2N.O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Morpholin-4-ylmethyl)aniline sulfate hydrate | |

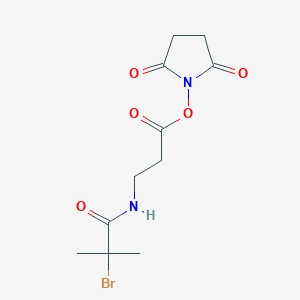

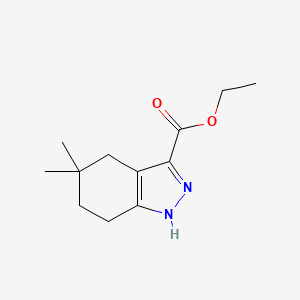

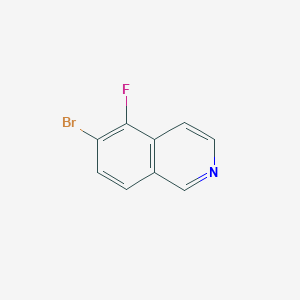

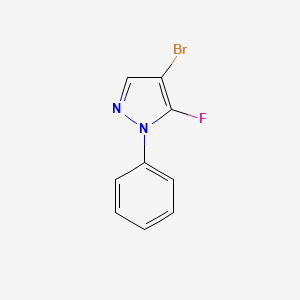

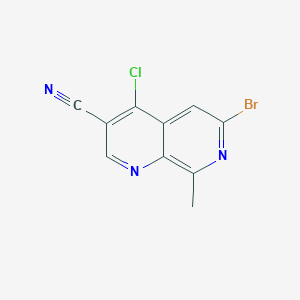

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![D-[4,5,6-13C3]glucose](/img/structure/B1449633.png)

![2,4-Dichloro-6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1449641.png)

![2-(2-Fluorophenyl)-3H-imidazo[4,5-c]pyridine methanesulfonate](/img/structure/B1449642.png)

![1-{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B1449643.png)